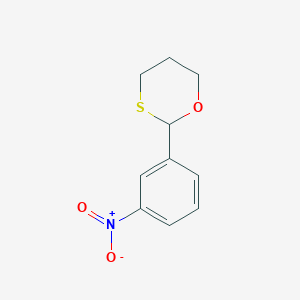
2-(3-Nitrophenyl)-1,3-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)-1,3-oxathiane is an organic compound that belongs to the class of heterocyclic compounds It contains a six-membered ring with one oxygen and one sulfur atom, along with a nitrophenyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3-oxathiane typically involves the reaction of 3-nitrobenzaldehyde with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the oxathiane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Nitrophenyl)-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenyl)-1,3-oxathiane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)-1,3-oxathiane and its derivatives often involves interactions with biological molecules. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfur and oxygen atoms in the oxathiane ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Nitrophenyl)-1,3-dithiane: Similar structure but with two sulfur atoms in the ring.
2-(3-Nitrophenyl)-1,3-oxathiolane: A five-membered ring analog.
2-(3-Nitrophenyl)-1,3-oxazolidine: Contains a nitrogen atom in place of sulfur.
Uniqueness
2-(3-Nitrophenyl)-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of these heteroatoms allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
42526-59-0 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-1,3-oxathiane |
InChI |
InChI=1S/C10H11NO3S/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 |
InChI-Schlüssel |
VPJPYNIJEIUSBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(SC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


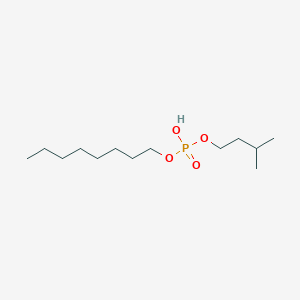
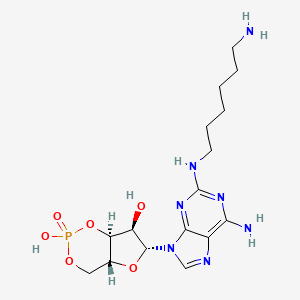
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
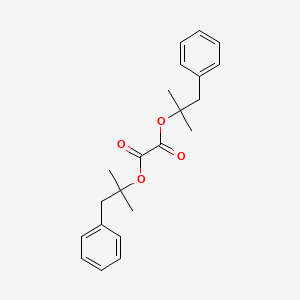
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
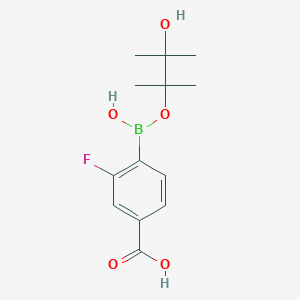
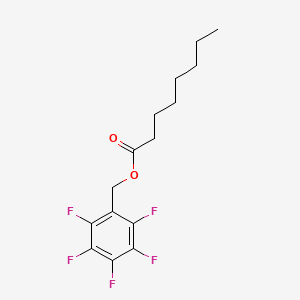

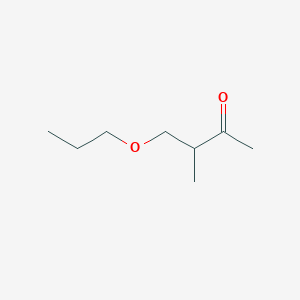
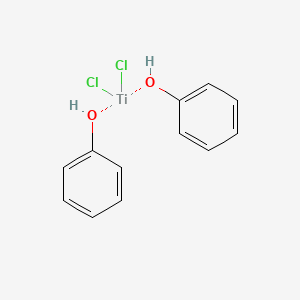
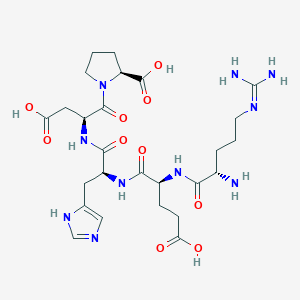
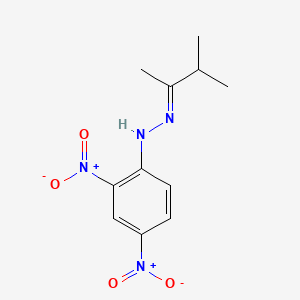
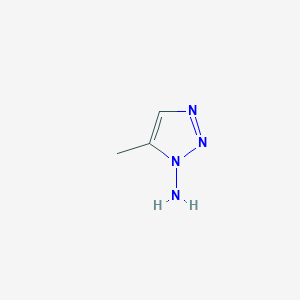
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
